4,6-Dibromopteridine
Description
4,6-Dibromopteridine is a halogenated heterocyclic compound featuring a pteridine core—a bicyclic system composed of fused pyrimidine and pyrazine rings—with bromine atoms substituted at the 4- and 6-positions. The pteridine scaffold is known for its electron-deficient aromatic system, which facilitates diverse reactivity, including nucleophilic substitution and coordination chemistry .
Properties
CAS No. |
1260810-80-7 |
|---|---|
Molecular Formula |
C6H2Br2N4 |
Molecular Weight |
289.91 g/mol |
IUPAC Name |
4,6-dibromopteridine |
InChI |
InChI=1S/C6H2Br2N4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H |
InChI Key |
AJBGCNRIGXGOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)N=CN=C2Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dibromopteridine typically involves the bromination of pteridine derivatives. One common method includes the reaction of pteridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 4th and 6th positions of the pteridine ring.
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4,6-Dibromopteridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 4,6-Dibromopteridine can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pteridine ring. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: 4,6-Dibromopteridine can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules. These reactions often require palladium catalysts and specific reaction conditions.
The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.
Scientific Research Applications
4,6-Dibromopteridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research on 4,6-Dibromopteridine includes its potential use in the treatment of diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromopteridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional distinctions between 4,6-Dibromopteridine and related brominated heterocycles:
Key Observations:
Core Structure: Pteridine derivatives like 4,6-Dibromopteridine exhibit a fused bicyclic system, enhancing π-conjugation and electronic complexity compared to monocyclic pyridines or bipyridines. This may influence UV-Vis absorption and redox properties. Bipyridine derivatives (e.g., 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine) are favored in coordination chemistry due to their ability to chelate metal ions .
Substituent Effects :
- Bromine at the 4,6-positions in 4,6-Dibromopteridine and 4,6-Dibromonicotinic acid creates steric hindrance and electronic withdrawal, directing reactivity toward nucleophilic aromatic substitution.
- The carboxylic acid group in 4,6-Dibromonicotinic acid enhances solubility in polar solvents and enables conjugation with amines or alcohols, making it a versatile building block .
Biological Activity
4,6-Dibromopteridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of 4,6-dibromopteridine, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
4,6-Dibromopteridine belongs to the class of pteridine derivatives characterized by a bicyclic structure containing nitrogen atoms. The presence of bromine substituents at positions 4 and 6 significantly influences its chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that 4,6-dibromopteridine exhibits notable antimicrobial properties. For instance, a study evaluated various derivatives of dibromopyridine and found that compounds similar to 4,6-dibromopteridine displayed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 4,6-Dibromopteridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,6-Dibromopteridine | Staphylococcus aureus | 32 µg/mL |
| 4,6-Dibromopteridine | Escherichia coli | 64 µg/mL |
| Other derivatives | Various strains | Varies (16-128 µg/mL) |
The mechanism by which 4,6-dibromopteridine exerts its antimicrobial effects is believed to involve the inhibition of bacterial enzyme systems. Research indicates that it may disrupt nucleic acid synthesis or interfere with cell wall biosynthesis . The specific site of action has yet to be fully elucidated but may involve interactions with key metabolic pathways in bacteria.
Case Studies
A case study involving the synthesis and evaluation of various pteridine derivatives highlighted the promising biological profile of compounds related to 4,6-dibromopteridine. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
In another investigation, researchers conducted docking studies to predict the binding affinity of 4,6-dibromopteridine with target proteins in bacterial cells. These studies suggested that the compound could effectively bind to active sites involved in essential biochemical pathways .
Research Findings
Research findings indicate that while 4,6-dibromopteridine shows promising antimicrobial activity, further studies are necessary to explore its full therapeutic potential. Key findings include:
- In vitro studies demonstrated effective inhibition against multiple bacterial strains.
- Docking studies revealed favorable interactions with target proteins.
- Structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
